molecular formula C5H4N4O4 B1322612 6-Nitro-3-oxo-3,4-dihydropyrazine-2-carboxamide CAS No. 259793-97-0

6-Nitro-3-oxo-3,4-dihydropyrazine-2-carboxamide

Cat. No.: B1322612
CAS No.: 259793-97-0
M. Wt: 184.11 g/mol
InChI Key: OSFLEHUTGSKIPE-UHFFFAOYSA-N
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Description

6-Nitro-3-oxo-3,4-dihydropyrazine-2-carboxamide is an organic compound with the molecular formula C5H4N4O4. It is a brown solid that is typically stored at temperatures between 0-8°C . This compound is known for its unique chemical structure, which includes a nitro group, a carbonyl group, and a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-3-oxo-3,4-dihydropyrazine-2-carboxamide typically involves the nitration of 3-oxo-3,4-dihydropyrazine-2-carboxamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful monitoring to prevent overheating.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Nitro-3-oxo-3,4-dihydropyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon or the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 3-amino-3,4-dihydropyrazine-2-carboxamide.

    Substitution: Formation of substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Nitro-3-oxo-3,4-dihydropyrazine-2-carboxamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Nitro-3-oxo-3,4-dihydropyrazine-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Nitro-3-oxo-3,4-dihydropyrazine-2-carboxamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-nitro-2-oxo-1H-pyrazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O4/c6-4(10)3-5(11)7-1-2(8-3)9(12)13/h1H,(H2,6,10)(H,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFLEHUTGSKIPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=O)N1)C(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627389
Record name 6-Nitro-3-oxo-3,4-dihydropyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259793-97-0
Record name 3,4-Dihydro-6-nitro-3-oxo-2-pyrazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=259793-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Nitro-3-oxo-3,4-dihydropyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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